4,6-Difluoro-5-nitropyrimidine
Description
Pyrimidine derivatives with nitro and halogen substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science. The nitro group (-NO₂) and fluorine substituents likely confer high reactivity and electron-withdrawing effects, influencing solubility, stability, and synthetic utility .
Properties
IUPAC Name |
4,6-difluoro-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFJDFBMPCPALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-5-nitropyrimidine typically involves the nitration of 4,6-difluoropyrimidine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 5 position . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of 4,6-Difluoro-5-nitropyrimidine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, improved safety, and higher efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-5-nitropyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Major Products:
Substitution Reactions: Depending on the nucleophile used, products such as 4,6-diamino-5-nitropyrimidine or 4,6-dialkoxy-5-nitropyrimidine can be obtained.
Reduction Reactions: The primary product is 4,6-difluoro-5-aminopyrimidine.
Scientific Research Applications
4,6-Difluoro-5-nitropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Difluoro-5-nitropyrimidine largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects . The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and enzymes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key pyrimidine derivatives and their substituents are compared below:
Key Observations:
- Halogen vs. Hydroxyl Groups: Chlorine and fluorine substituents enhance electrophilicity, making compounds like 4,6-Dichloro-5-nitropyrimidine reactive toward nucleophilic substitution.
- Methyl Substituents : 4,6-Dichloro-5-fluoro-2-methylpyrimidine’s methyl group may enhance lipophilicity, influencing its bioavailability in pesticidal applications .
Stability and Physicochemical Properties
- Density : 4,6-Dihydroxy-5-nitropyrimidine has a high estimated density (1.8278 g/cm³), likely due to hydrogen-bonding networks .
- Electron-Withdrawing Effects : Nitro and halogen groups in 4,6-Dichloro-5-nitropyrimidine reduce electron density at the pyrimidine ring, enhancing stability under acidic conditions but increasing susceptibility to nucleophilic attack .
Biological Activity
4,6-Difluoro-5-nitropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and the implications of its reactivity with various nucleophiles.
Chemical Structure and Properties
4,6-Difluoro-5-nitropyrimidine is characterized by the presence of fluorine and nitro groups on the pyrimidine ring, which can influence its chemical reactivity and biological interactions. The molecular formula is , and it features a pyrimidine core that is crucial for its biological activity.
Biological Activity
The biological activity of 4,6-difluoro-5-nitropyrimidine has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of 5-nitropyrimidines exhibit considerable antimicrobial activity. For instance, compounds synthesized from 4,6-difluoro-5-nitropyrimidine demonstrated effectiveness against several bacterial strains. In a study utilizing disc diffusion methods, the compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
| MRSA | 20 |
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have shown that 4,6-difluoro-5-nitropyrimidine can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of specific pathways that lead to cell cycle arrest .
Case Studies
Several case studies have documented the synthesis and evaluation of biological activity for compounds derived from 4,6-difluoro-5-nitropyrimidine.
- Synthesis and Evaluation : A study synthesized various derivatives through nucleophilic substitution reactions with primary amines. The resulting compounds were evaluated for their antibacterial properties, showing promising results against resistant strains .
- Synergistic Effects : Another investigation highlighted the synergistic effects of 4,6-difluoro-5-nitropyrimidine with conventional antibiotics. This combination therapy enhanced efficacy against resistant bacterial strains .
Synthesis Pathways
The synthesis of 4,6-difluoro-5-nitropyrimidine typically involves:
- Starting Materials : Utilizing commercially available pyrimidine derivatives.
- Reagents : Employing fluorinating agents and nitro groups.
- Reaction Conditions : Conducting reactions under controlled temperatures to optimize yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
